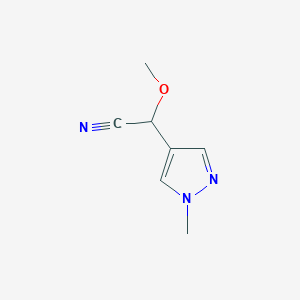

![molecular formula C15H16F3NOS B2386680 3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 477864-34-9](/img/structure/B2386680.png)

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

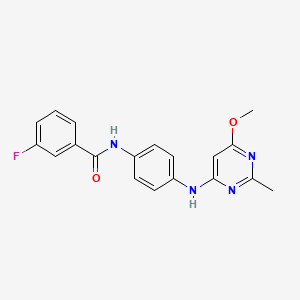

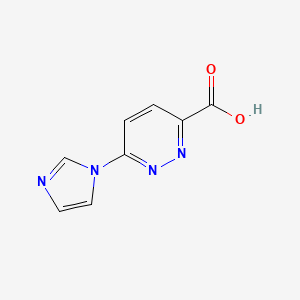

“3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol” is a chemical compound with the molecular formula C15H16F3NOS . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents for Suzuki–Miyaura coupling . Additionally, benzylic amines can be synthesized by amination (arylation) under certain conditions .Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a thienylmethyl group, an amino group, and a trifluoro-2-propanol group .Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

Organocatalysis involves using small organic molecules as catalysts in chemical reactions. Our compound can serve as an effective organocatalyst due to its unique structure, which combines a benzyl group, a thienylmethyl moiety, and a trifluoroisopropyl alcohol. Researchers have explored its use in asymmetric synthesis, where it promotes the formation of chiral compounds with high enantioselectivity .

Fluorinated Building Blocks in Medicinal Chemistry

The trifluoroisopropyl group in our compound imparts fluorine atoms, which are valuable in drug discovery. Medicinal chemists often incorporate fluorinated building blocks to enhance drug properties, such as metabolic stability, lipophilicity, and binding affinity. Researchers have investigated our compound as a potential scaffold for designing novel pharmaceutical agents .

Antibacterial Agents and Biofilm Disruption

The benzyl and thienylmethyl groups contribute to the compound’s structural diversity. Some studies suggest that derivatives of our compound exhibit antibacterial activity against Gram-positive bacteria. Additionally, its ability to disrupt bacterial biofilms—a major challenge in treating infections—has attracted attention .

Photophysical Properties for Sensing Applications

Researchers have explored the photophysical properties of our compound, including fluorescence and phosphorescence. These properties make it suitable for sensing applications, such as detecting specific analytes or monitoring environmental changes. By modifying the functional groups, scientists can tailor its sensing capabilities .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves non-covalent interactions between molecules. Our compound’s trifluoroisopropyl group can participate in host-guest interactions with other molecules, forming inclusion complexes. Researchers have investigated its potential as a host molecule for encapsulating guest species, such as small organic molecules or metal ions .

Materials Science: Liquid Crystals and Optoelectronics

The combination of aromatic and fluorinated groups in our compound makes it interesting for materials science. It has been studied as a liquid crystal material due to its mesomorphic behavior. Additionally, its optical properties may find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .

properties

IUPAC Name |

3-[benzyl(thiophen-2-ylmethyl)amino]-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NOS/c16-15(17,18)14(20)11-19(10-13-7-4-8-21-13)9-12-5-2-1-3-6-12/h1-8,14,20H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVHDGSLLLXOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CS2)CC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

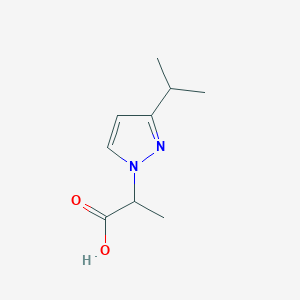

![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)

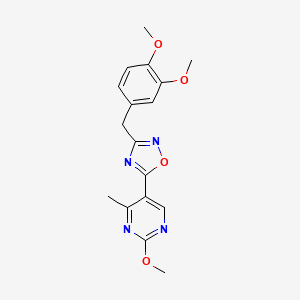

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)

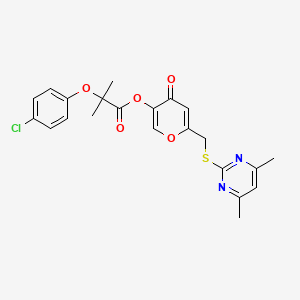

![phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)